molecular formula C13H12N2 B12081851 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole

Cat. No.: B12081851
M. Wt: 196.25 g/mol
InChI Key: DTEFGIZVYXGMLT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with an ethyl group at the first position and a 4-ethynylphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the 4-Ethynylphenyl Group: This step involves a Sonogashira coupling reaction between a 4-iodophenyl derivative and ethynylpyrazole in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(4-ethynylphenyl)-1H-pyrazole-1-carbaldehyde.

    Reduction: Formation of 1-Ethyl-4-(4-ethylphenyl)-1H-pyrazole.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: Its electronic properties can influence the performance of materials in electronic devices.

Comparison with Similar Compounds

  • 1-Ethyl-3-(4-ethynylphenyl)-1H-pyrazole
  • 1-Methyl-4-(4-ethynylphenyl)-1H-pyrazole
  • 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole

Comparison: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is unique due to the presence of both an ethyl group and an ethynylphenyl group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions or electronic characteristics.

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-ethyl-4-(4-ethynylphenyl)pyrazole

InChI

InChI=1S/C13H12N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3

InChI Key

DTEFGIZVYXGMLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)C#C

Origin of Product

United States

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